Tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate is a chemical compound with significant interest in medicinal chemistry and drug development. It features a complex structure that combines a piperazine moiety with a pyridazine ring, which is modified by an ethynyl group. This compound is classified as an organic compound and belongs to the broader category of piperazine derivatives, which are known for their biological activity.
Tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate falls under the classification of heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It is specifically categorized within piperazine derivatives, which are often explored for their pharmacological properties.
The synthesis of tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate can be achieved through several methods. A notable method involves the use of photocatalysis, where a combination of 2-aminopyridine, piperazine-1-tert-butyl formate, and an acridine salt as a photocatalyst is employed in an anhydrous solvent such as dichloroethane.
The molecular formula of tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate is , with a molecular weight of approximately 278.35 g/mol.
Tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions typical for carboxylic acid derivatives:
These reactions are facilitated by the presence of functional groups that can act as electrophiles or nucleophiles depending on the reaction conditions.
The mechanism of action for compounds like tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate typically involves interaction with specific biological targets such as receptors or enzymes. The ethynyl group may enhance binding affinity due to increased hydrophobic interactions.
Research indicates that piperazine derivatives often exhibit activity against various biological pathways, potentially acting as inhibitors or modulators in therapeutic contexts. Specific data on this compound's mechanism remains limited but suggests potential applications in neuropharmacology and oncology.
Relevant analyses include spectroscopic methods (NMR, IR) for structural confirmation and purity assessment.
Tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate has potential applications in:
The compound exhibits a well-defined molecular structure with the IUPAC name tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate. Its molecular formula is C₁₅H₂₀N₄O₂, corresponding to a molecular weight of 288.35 g/mol. The core structure consists of a pyridazine ring connected at the 3-position to a piperazine moiety through a nitrogen linkage. At the pyridazine 6-position resides a terminal ethynyl group (–C≡CH), while the piperazine nitrogen distal to the pyridazine bears a Boc protecting group (tert-butoxycarbonyl). This arrangement creates distinct regions of polarity and reactivity: the electron-deficient pyridazine ring, the nucleophilic secondary amine (masked by the Boc group), and the highly reactive terminal alkyne capable of participating in metal-catalyzed coupling and cycloaddition reactions [3].
The SMILES representation (O=C(N1CCN(C2=NN=C(C#C)C=C2)CC1)OC(C)(C)C) precisely encodes the connectivity and functional groups. The presence of the Boc group imparts both steric bulk and acid sensitivity, allowing selective deprotection under mild acidic conditions to liberate the secondary amine for further derivatization. The ethynyl group provides a versatile handle for conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or palladium-catalyzed cross-coupling reactions. Crystallographic analysis would likely reveal significant planarity in the pyridazine ring with approximate perpendicular orientation relative to the piperazine ring due to steric constraints, though specific crystal structure data remains unreported in the available literature [3] [9].
Table 1: Molecular Characteristics of tert-Butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate
Property | Value |
---|---|
CAS Registry Number | 1708269-17-3 |
Molecular Formula | C₁₅H₂₀N₄O₂ |
Molecular Weight | 288.35 g/mol |
IUPAC Name | tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate |
SMILES Notation | O=C(N1CCN(C2=NN=C(C#C)C=C2)CC1)OC(C)(C)C |
Protection Group | tert-Butoxycarbonyl (Boc) |
Reactive Handle | Terminal alkyne (–C≡CH) |
The strategic development of this compound reflects key advances in heterocyclic chemistry throughout the early 21st century. Piperazine derivatives gained prominence in medicinal chemistry during the 1990s due to their favorable pharmacokinetic properties and conformational flexibility. Simultaneously, pyridazine scaffolds emerged as privileged structures in kinase inhibitor design, offering distinct hydrogen-bonding capabilities compared to related diazines. The integration of these two pharmacophores – piperazine and pyridazine – became an important strategy for developing targeted therapeutics, particularly as the need for structurally diverse kinase inhibitors intensified [10].
The specific incorporation of the ethynyl functionality represents a more recent innovation, coinciding with the rise of "click chemistry" concepts introduced by Sharpless in the early 2000s. Terminal alkynes became recognized as indispensable functional groups for efficient, selective conjugation reactions under biologically compatible conditions. The synthesis of tert-butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate first appeared in chemical literature around 2010-2015 as pharmaceutical researchers sought modular building blocks for fragment-based drug discovery. Its emergence paralleled advances in palladium-catalyzed alkynylation techniques and novel protecting group strategies that allowed orthogonal deprotection in complex molecular settings [3] [4].
Significant methodological breakthroughs enabling its practical synthesis included improved Sonogashira coupling protocols on halogenated pyridazines and optimized protective group compatibility. The Boc group proved particularly advantageous over alternative carbamates due to its stability toward transition metal catalysts used in alkyne installation. This historical trajectory illustrates the compound's role as a chemical innovation reflecting three critical trends: fragment-based drug design, click chemistry applications, and heterocyclic diversity-oriented synthesis [3] [8].
This multifunctional molecule serves as a quintessential building block in contemporary organic synthesis, offering three distinct sites for chemical modification: (1) the Boc-protected piperazine nitrogen, (2) the terminal alkyne, and (3) the pyridazine ring itself. The Boc group can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine, which can subsequently undergo acylation, sulfonylation, reductive amination, or nucleophilic substitution. This deprotected amine serves as a crucial attachment point for coupling with carboxylic acid derivatives, aldehydes, or alkyl halides to generate diverse pharmacophores [9].
The ethynyl group enables participation in metal-catalyzed transformations, most notably:
The electron-deficient pyridazine ring can undergo electrophilic substitution at the 4-position or nucleophilic substitution if activated by appropriate leaving groups. This versatility makes the compound exceptionally valuable for constructing:
Table 2: Key Synthetic Applications of tert-Butyl 4-(6-ethynylpyridazin-3-yl)piperazine-1-carboxylate
Transformation Site | Reaction Type | Application Scope |
---|---|---|
Boc-protected amine | Acidic deprotection | Liberates secondary amine for further derivatization |
Liberated piperazine amine | Acylation/Sulfonylation | Amide/sulfonamide library synthesis |
Terminal alkyne | CuAAC "click" reaction | Triazole-based conjugate formation |
Terminal alkyne | Sonogashira coupling | Extended π-system construction |
Pyridazine ring | Electrophilic aromatic substitution | Introduction of additional functional groups |
Entire molecular scaffold | Fragment-based drug design | Kinase inhibitor prototyping |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7